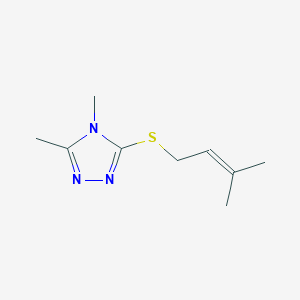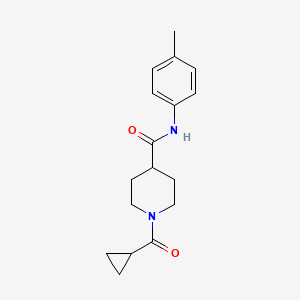
1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide, also known as CPP or CPP-115, is a novel compound that has gained significant attention in the field of neuroscience. CPP-115 is a potent inhibitor of the enzyme GABA aminotransferase (GABA-AT), which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. Inhibition of GABA-AT leads to an increase in GABA levels, resulting in enhanced GABAergic neurotransmission.
Wirkmechanismus
1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 exerts its pharmacological effects by inhibiting GABA-AT, which results in an increase in GABA levels in the brain. GABA is the main inhibitory neurotransmitter in the central nervous system and plays a critical role in the regulation of neuronal excitability. Enhancement of GABAergic neurotransmission by 1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 has been shown to have anticonvulsant, anxiolytic, and analgesic effects.
Biochemical and Physiological Effects
1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 has been shown to have a range of biochemical and physiological effects. In animal studies, the compound has been shown to reduce seizure activity, decrease anxiety-like behavior, and alleviate pain. 1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 has also been shown to enhance cognitive function and memory in rodents.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 is its high potency and selectivity for GABA-AT inhibition. This makes it a valuable tool for studying the role of GABAergic neurotransmission in various neurological disorders. However, the complex synthesis of 1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 can be a limitation for lab experiments, as it requires specialized expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for the study of 1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115. One area of research is the development of novel analogs with improved pharmacological properties. Another direction is the investigation of the compound's potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the role of 1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 in modulating synaptic plasticity and neurogenesis is an area of active research.
Synthesemethoden
1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 can be synthesized using a multi-step process that involves the reaction of piperidine-4-carboxylic acid with 4-methylphenylhydrazine to form the corresponding hydrazide. The hydrazide is then treated with cyclopropanecarbonyl chloride to yield 1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115. The synthesis of 1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and addiction. The compound has shown promising results in preclinical studies and has advanced to clinical trials for the treatment of cocaine addiction. 1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide-115 has also been investigated for its potential to enhance cognitive function and memory.
Eigenschaften
IUPAC Name |
1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-2-6-15(7-3-12)18-16(20)13-8-10-19(11-9-13)17(21)14-4-5-14/h2-3,6-7,13-14H,4-5,8-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGANQNZVISFOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropanecarbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7475552.png)
![N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7475556.png)


![N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475568.png)
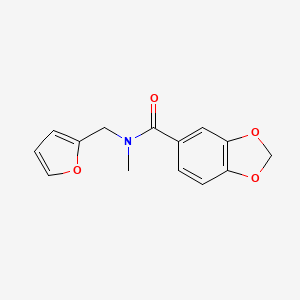
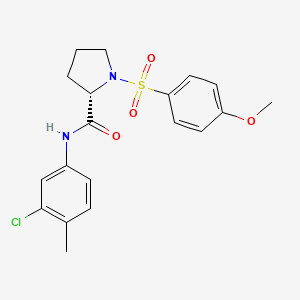
![N-[(4-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475586.png)
![N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475593.png)

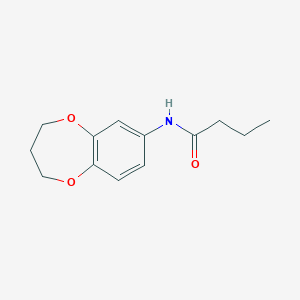
![N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide](/img/structure/B7475629.png)
![1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine](/img/structure/B7475639.png)
